Chromic Sulfate Decahydrate

Description

Significance of Trivalent Chromium Coordination Complexes in Contemporary Chemical Science

Trivalent chromium (Cr(III)) coordination complexes are of considerable interest in modern chemical science due to their diverse applications and intriguing electronic structures. The Cr(III) ion, with its d³ electron configuration, forms kinetically inert complexes, meaning the exchange of ligands in its coordination sphere is typically slow. collegedunia.com This characteristic allows for the isolation and study of various isomeric forms and reaction intermediates. The coordination chemistry of Cr(III) is fundamental to understanding mechanisms in catalysis, the development of novel materials, and its role in biological systems. researchgate.netscirp.org For instance, Cr(III) complexes have been explored as catalysts in olefin oligomerization and play a role in the biogeochemical cycle of chromium. researchgate.net

Overview of Hydrated Chromium (III) Sulfate (B86663) as a Model System for Inorganic Chemistry Investigations

Hydrated chromium (III) sulfate serves as an excellent model system for a variety of investigations in inorganic chemistry. The presence of water molecules as ligands in the coordination sphere of the chromium ion, as well as water of crystallization within the crystal lattice, allows for the study of hydration isomerism. wikipedia.orgpw.live The common hydrates, [Cr(H₂O)₆]₂(SO₄)₃·6H₂O (violet) and [Cr(H₂O)₄SO₄]₂SO₄·xH₂O (green), demonstrate how the coordination environment of the metal ion can be influenced by factors such as temperature, leading to distinct colors and properties. pw.livecollegedunia.comlibretexts.org This system provides a practical example for exploring concepts such as ligand field theory, electronic spectroscopy, and the thermodynamics and kinetics of ligand exchange reactions.

Historical Development and Key Milestones in the Study of Chromium (III) Sulfate Hydrate (B1144303)

The study of chromium compounds dates back to the late 18th century, with the investigation of its various oxidation states and their salts. A significant milestone in the understanding of coordination compounds, including chromium (III) sulfate hydrate, was Alfred Werner's work in the early 20th century. scirp.org His coordination theory provided the framework for understanding the structure of these complex salts. Later research focused on characterizing the different hydrated forms of chromium (III) sulfate and their interconversions. core.ac.ukresearchgate.net For example, it was established that heating the violet 18-hydrate form above 70°C results in the formation of the green 15-hydrate. wikipedia.orgwhy.gr More recent studies have employed advanced analytical techniques to probe the detailed structure and reaction mechanisms of these compounds. core.ac.ukresearchgate.net

Scope of Academic Inquiry into the Compound's Chemical Behavior and Transformations

The academic inquiry into chromium (III) sulfate hydrate is extensive, covering its synthesis, structural analysis, and a variety of chemical transformations.

Synthesis and Characterization: The synthesis of chromium (III) sulfate can be achieved through the reduction of chromate (B82759) or dichromate salts in the presence of sulfuric acid. wikipedia.org A common laboratory preparation involves the reaction of chromium (III) hydroxide (B78521) with sulfuric acid. studfile.net Characterization of the different hydrates involves techniques such as thermogravimetric analysis (TGA) to determine the water content and X-ray diffraction (XRD) to elucidate the crystal structure. core.ac.ukresearchgate.net

Interactive Data Table: Properties of Chromium (III) Sulfate Hydrates

| Property | Anhydrous Chromium (III) Sulfate | Chromium (III) Sulfate Pentadecahydrate (B1178734) | Chromium (III) Sulfate Octadecahydrate |

| Formula | Cr₂(SO₄)₃ | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·18H₂O |

| CAS Number | 10101-53-8 | 10031-37-5 | 13520-66-6 |

| Appearance | Violet solid wikipedia.org | Green solid wikipedia.orgwhy.gr | Violet solid wikipedia.org |

| Molar Mass (anhydrous basis) | 392.16 g/mol wikipedia.org | 392.16 g/mol | 392.16 g/mol |

| Solubility in Water | Dissolves upon addition of a reducing agent wikipedia.org | Readily dissolves wikipedia.orgwhy.gr | Readily dissolves to form [Cr(H₂O)₆]³⁺ wikipedia.org |

| Density | 3.10 g/cm³ wikipedia.org | 1.86 g/cm³ wikipedia.org | 1.709 g/cm³ wikipedia.org |

Chemical Transformations: Key areas of investigation include:

Thermal Decomposition: Heating hydrated chromium (III) sulfate leads to sequential loss of water molecules, eventually yielding the anhydrous form, and at higher temperatures, decomposition to chromium (III) oxide and sulfur trioxide. core.ac.ukvulcanchem.com

Hydrolysis: In aqueous solutions, the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, can undergo hydrolysis to form various hydroxo and oligo-nuclear complexes, a process that is highly dependent on pH. vulcanchem.comresearchgate.net

Ligand Exchange Reactions: The water ligands in the coordination sphere of the chromium ion can be replaced by other ligands, such as sulfate or chloride ions. libretexts.orgvulcanchem.com For example, warming a solution of chromium (III) sulfate can lead to the replacement of a water molecule by a sulfate ion, resulting in a color change from violet to green. libretexts.orgchemguide.co.uk

Structure

2D Structure

Properties

CAS No. |

15244-38-9 |

|---|---|

Molecular Formula |

Cr2H20O22S3 |

Molecular Weight |

572.3 g/mol |

IUPAC Name |

bis(chromium(3+));trisulfate;decahydrate |

InChI |

InChI=1S/2Cr.3H2O4S.10H2O/c;;3*1-5(2,3)4;;;;;;;;;;/h;;3*(H2,1,2,3,4);10*1H2/q2*+3;;;;;;;;;;;;;/p-6 |

InChI Key |

DERXPFSZQYCOIC-UHFFFAOYSA-H |

physical_description |

Technical material: Dark green solid; Readily soluble in water; [Merck Index] Violet odorless crystals; Soluble in water; [Alfa Aesar MSDS] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Chromium Iii Sulfate Hydrate Species

Controlled Synthesis of Hydration Isomers

The controlled synthesis of specific hydration isomers of chromium (III) sulfate (B86663) is essential for obtaining materials with desired characteristics. The most common and well-characterized hydrates include the octadecahydrate, pentadecahydrate (B1178734), and hexahydrate forms.

The various hydrated forms of chromium (III) sulfate are typically interconvertible, with the octadecahydrate being the most hydrated stable form.

Octadecahydrate (Cr₂(SO₄)₃·18H₂O): This form, which can be more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, presents as violet cubic crystals. wikipedia.org It is readily soluble in water, yielding the metal aquo complex, [Cr(H₂O)₆]³⁺. wikipedia.orgwhy.gr A common laboratory preparation involves the reaction of chromium hydroxide (B78521) with sulfuric acid, followed by natural evaporation and crystallization of the resulting solution.

Pentadecahydrate (Cr₂(SO₄)₃·15H₂O): This hydrate (B1144303) is a green solid that is also soluble in water. wikipedia.orgwhy.gr It is typically synthesized by the controlled heating of the octadecahydrate form. Specifically, heating the 18-hydrate material above 70°C will yield the 15-hydrate. wikipedia.org

Hexahydrate (Cr₂(SO₄)₃·6H₂O): The dark green hexahydrate can be obtained through further controlled heating of the higher hydrates.

The properties of these principal hydrates are summarized in the table below.

| Property | Octadecahydrate | Pentadecahydrate | Hexahydrate |

| Formula | Cr₂(SO₄)₃·18H₂O | Cr₂(SO₄)₃·15H₂O | Cr₂(SO₄)₃·6H₂O |

| Molar Mass | 716.45 g/mol wikipedia.org | 662.41 g/mol | 500.25 g/mol |

| Appearance | Violet solid/crystals wikipedia.orgwhy.gr | Green solid wikipedia.orgwhy.gr | Dark green crystal |

| Density | 1.709 g/cm³ wikipedia.org | 1.86 g/cm³ wikipedia.org | Not specified |

| Solubility | Readily dissolves in water wikipedia.orgwhy.gr | Readily dissolves in water wikipedia.org | Soluble in water |

The stoichiometry of the resulting chromium (III) sulfate hydrate is highly dependent on the crystallization conditions, primarily temperature.

Temperature: Temperature is a critical factor in determining the degree of hydration. As demonstrated, the octadecahydrate is the stable form at lower temperatures. Upon heating, it loses water molecules to form lower hydrates. Heating the octadecahydrate above 70°C results in the formation of the pentadecahydrate. wikipedia.org Further heating to 100°C leads to the loss of additional water molecules. This dehydration process can ultimately yield the anhydrous form at higher temperatures. wikipedia.org The transition between hydrates is often accompanied by a color change, with aqueous solutions turning from violet or blue to green upon heating, indicating the formation of sulfato-complexes. sciencemadness.org

Solution Concentration and Evaporation: The preparation of the octadecahydrate often involves the slow evaporation of a chromic sulfate solution to saturation, followed by cooling to induce crystallization. This suggests that solution concentration and the rate of solvent removal are key parameters in obtaining the fully hydrated crystalline form.

Reduction-Based Synthetic Pathways

Industrial-scale production of chromium (III) sulfate predominantly relies on the reduction of hexavalent chromium (Cr(VI)) compounds, such as sodium or potassium dichromate. atamanchemicals.com This method is favored for its efficiency and is central to producing the chromium sulfate used in the leather tanning industry. atamanchemicals.com

A primary industrial method for synthesizing chromium (III) sulfate involves the reduction of an acidified sodium dichromate solution with sulfur dioxide (SO₂). atamanchemicals.comstrategic-metal.com This redox reaction effectively converts toxic hexavalent chromium into the less toxic trivalent form. atamanchemicals.comatamankimya.com

In practice, the process is often carried out in a packed absorption tower where sulfur dioxide gas is bubbled through the dichromate solution. atamanchemicals.comatamankimya.com The efficiency of this process is influenced by parameters such as temperature, pH, and the concentration of SO₂. scribd.com The reaction is typically conducted under acidic conditions, often with a pH between 2 and 3, to facilitate the reduction. wrc.org.za The resulting solution color changes from orange (Cr₂O₇²⁻) to green, which is characteristic of the chromium (III) species in a sulfate-containing solution. shaalaa.com

Various organic compounds can also serve as effective reducing agents for converting Cr(VI) to Cr(III) in the presence of sulfuric acid. This approach is also used in industrial production. atamanchemicals.com

Sugars: Sucrose (B13894) is a commonly used organic reducing agent. In this process, a sodium dichromate solution is acidified, and sucrose is slowly added. The hexavalent chromium is reduced to the trivalent state, and the solution is often kept boiling to ensure the reaction goes to completion. atamanchemicals.com One study noted the production of basic chromium sulfate with 33% basicity and 21% chromic oxide using sugar as the reducing agent. researchgate.net

Ethanol (B145695): Ethanol can also be used to reduce dichromate. The reaction between potassium dichromate, sulfuric acid, and ethanol yields chromium (III) sulfate, along with potassium sulfate, acetic acid, and water. libretexts.org The balanced equation is: 2K₂Cr₂O₇ + 8H₂SO₄ + 3C₂H₅OH → 2Cr₂(SO₄)₃ + 2K₂SO₄ + 3CH₃COOH + 11H₂O

Formaldehyde: Formaldehyde has been successfully used as a reducing agent to prepare chromium (III) sulfate octadecahydrate from chromic anhydride (B1165640) (CrO₃) and sulfuric acid. The reaction is typically carried out in a water bath at 90-100°C with magnetic stirring to produce a high yield of the purple Cr₂(SO₄)₃·18H₂O. google.com

The table below compares these reduction-based pathways.

| Reducing Agent | Chromium Source | Key Conditions | Product Mentioned |

| Sulfur Dioxide | Sodium Dichromate | Acidic (pH 2-3), often in an absorption tower atamanchemicals.comwrc.org.za | Chromium (III) sulfate atamanchemicals.com |

| Sucrose | Sodium Dichromate | Acidified solution, boiling temperature atamanchemicals.com | Basic chromium sulfate atamanchemicals.comresearchgate.net |

| Ethanol | Potassium Dichromate | Presence of sulfuric acid libretexts.org | Chromium (III) sulfate |

| Formaldehyde | Chromic Anhydride | Sulfuric acid, 90-100°C water bath google.com | Chromium (III) sulfate octadecahydrate google.com |

Hydrothermal Synthesis of Chromium (III) Species from Aqueous Solutions

Hydrothermal synthesis, which involves chemical reactions in aqueous solutions at high temperatures and pressures, offers another route to produce crystalline chromium (III) compounds. Research into the aqueous chemistry of chromium (III) sulfate at temperatures exceeding 100°C has led to the synthesis of various chromium hydroxide sulfate species. cdnsciencepub.com

Formation of Chromium (III) Hydroxide Sulfates

Chromium (III) hydroxide sulfates, often referred to as basic chromium sulfates, are a class of compounds where hydroxide ions partially substitute sulfate ions in the coordination sphere of the chromium ion. Their formation is a critical aspect of chromium chemistry, particularly in industrial applications.

One common synthesis route is the partial neutralization of a chromium (III) sulfate solution. This involves the careful addition of a base, such as sodium carbonate, sodium hydroxide, or ammonium (B1175870) hydroxide, to a solution of chromium (III) sulfate. The key to this process is precise control over the pH, which is typically maintained in the range of 2 to 4 to encourage the formation of hydroxide-sulfate complexes rather than the complete precipitation of chromium (III) hydroxide. Temperature is another critical parameter, often kept between 70–90°C to prevent unwanted hydrolysis side reactions.

Another significant industrial method is the reduction of hexavalent chromium compounds, like sodium dichromate, using a reducing agent such as sulfur dioxide in an aqueous medium. This reaction can be represented as:

Na₂Cr₂O₇ + 3SO₂ + H₂O → Cr₂(SO₄)₃ + 2NaOH

The resulting product's basicity is determined by the ratio of hydroxide to sulfate ions.

Hydrothermal synthesis also presents a viable route. Heating aqueous solutions of chromium (III) sulfate at elevated temperatures and pressures can yield specific crystalline forms of chromium (III) hydroxide sulfate. For instance, heating a 0.23 M chromium (III) sulfate solution at 250°C for 24 hours can produce Cr₃(SO₄)₂(OH)₅·H₂O.

| Parameter | Condition | Effect | Reference |

| pH | 2 - 4 | Facilitates partial neutralization for hydroxide sulfate formation | |

| Temperature | 70 - 90°C | Avoids extensive hydrolysis side reactions | |

| Reactants | Cr₂(SO₄)₃ + Base (e.g., NH₄OH) | Precipitation of mixed chromium hydroxide and sulfate | |

| Method | Hydrothermal Synthesis (250°C) | Formation of crystalline Cr₃(SO₄)₂(OH)₅·H₂O |

Controlled Precipitation Techniques

Controlled precipitation is a fundamental technique for synthesizing and recovering chromium (III) sulfate. This method relies on altering the solubility of chromium species in a solution to induce the formation of a solid precipitate.

A widely used approach involves the precipitation of chromium (III) hydroxide from an aqueous solution, followed by its dissolution in sulfuric acid. Various bases can be employed as precipitating agents, including sodium hydroxide, calcium hydroxide, and magnesium oxide. Research has shown that magnesium oxide is particularly effective, achieving high precipitation efficiency in a pH range of 8.0-9.0 and producing a sludge with a high settling rate. Once the chromium (III) hydroxide is precipitated and separated, it is treated with a stoichiometric amount of sulfuric acid to form chromium (III) sulfate.

2Cr(OH)₃ + 3H₂SO₄ → Cr₂(SO₄)₃ + 6H₂O

This method is extensively used in industrial waste treatment, particularly for recovering chromium from tannery wastewater. In this context, the process involves precipitating chromium as chromium (III) hydroxide from the effluent. The resulting hydroxide sludge is then redissolved in sulfuric acid to regenerate a chromium sulfate solution that can be reused in the tanning process. The efficiency of chromium removal and recovery is highly dependent on the choice of precipitating agent and the control of pH.

| Precipitating Agent | Optimal pH | Key Findings | Reference |

| Magnesium Oxide (MgO) | 8.0 - 9.0 | High precipitating efficiency, good settling rate, lower sludge volume | |

| Sodium Hydroxide (NaOH) | - | Effective for precipitation | |

| Calcium Hydroxide (Ca(OH)₂) | - | Effective for precipitation | |

| Ammonium Hydroxide (NH₄OH) | - | Used to precipitate a mixture of chromium hydroxide and sulfate |

Purification and Isolation of Specific Chromium (III) Sulfate Hydrate Forms

Following synthesis, purification and isolation steps are essential to obtain specific forms of chromium (III) sulfate hydrate with the desired purity and degree of hydration. The most common hydrates are the octadecahydrate (Cr₂(SO₄)₃·18H₂O), which is violet, and the pentadecahydrate (Cr₂(SO₄)₃·15H₂O), which is green.

Crystallization is a primary method for purification. After reacting chromium (III) hydroxide with sulfuric acid, the resulting solution can be concentrated and cooled to allow for the crystallization of the hydrated salt.

Washing the precipitated solid is a simple yet crucial purification step. The precipitate, whether it is chromium hydroxide or a basic sulfate, is typically washed several times with distilled water to remove soluble impurities.

Solvent extraction or precipitation is another effective technique. For instance, pure chromium (III) sulfate heptahydrate can be extracted from a solution by adding anhydrous absolute ethyl alcohol. Since the salt is insoluble in alcohol, it precipitates out, leaving impurities behind in the solution.

Control of temperature is vital for isolating specific hydrates. The violet octadecahydrate (18-hydrate) is stable at lower temperatures. Heating this form above 70°C can cause it to lose water molecules and convert to the green 15-hydrate. Further controlled heating will continue to remove water, eventually yielding the anhydrous form, which is a reddish-brown solid.

Characterization of Synthetic Purity for Research Applications

For research applications, verifying the purity and identity of the synthesized chromium (III) sulfate hydrate is paramount. A suite of analytical techniques is employed for this characterization.

X-ray Powder Diffraction (XRD) is a powerful tool for identifying the crystalline structure of the synthesized compound. It can distinguish between different hydrated forms and confirm the phase purity of the material.

Thermogravimetric Analysis (TGA) is used to determine the water of hydration. By heating a sample and precisely measuring the change in mass, the number of water molecules in the hydrate can be calculated. This is also useful for studying the thermal stability and decomposition pathways of the compound.

Elemental Analysis provides a quantitative measure of the constituent elements. The chromium content can be determined using techniques like Atomic Absorption (AA) or Inductively Coupled Plasma (ICP) spectroscopy. The sulfate content is typically determined gravimetrically by precipitating it as barium sulfate. Comparing the experimental percentages of chromium and sulfate to the calculated theoretical values for the proposed formula confirms the compound's stoichiometry.

Spectroscopic and Magnetic Measurements offer further insight into the compound's structure. For example, magnetic susceptibility measurements can provide information about the electronic state of the chromium (III) ions.

The physical appearance, such as color, is also a primary indicator of the hydrate form. The octadecahydrate is typically a violet crystalline solid, while the pentadecahydrate appears as a dark green amorphous substance. The anhydrous form is often reddish-brown or peach-colored.

| Technique | Purpose | Information Obtained | Reference |

| X-ray Powder Diffraction (XRD) | Structural Analysis | Crystalline phase identification, structure type | |

| Thermogravimetric Analysis (TGA) | Thermal Properties | Water of hydration, thermal stability, decomposition temperature | |

| Elemental Analysis (ICP, Gravimetric) | Compositional Analysis | Quantitative percentage of Cr and SO₄ | |

| Magnetic Susceptibility | Electronic Properties | Information on paramagnetic-to-antiferromagnetic transitions | |

| Visual Inspection | Physical Characterization | Color and form (e.g., violet crystals vs. green powder) |

Crystallographic and Solid State Structural Elucidation of Chromium Iii Sulfate Hydrate

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone technique for determining the crystal structure of materials. carleton.edu By analyzing the pattern of diffracted X-rays passing through a crystal, scientists can deduce the arrangement of atoms within the crystal lattice, including bond lengths and angles.

Single crystal X-ray diffraction is a powerful, non-destructive method that provides precise details about the internal lattice of crystalline substances. carleton.edu For chromium (III) sulfate (B86663) hydrate (B1144303), this technique is instrumental in defining the coordination geometry around the chromium (III) ion.

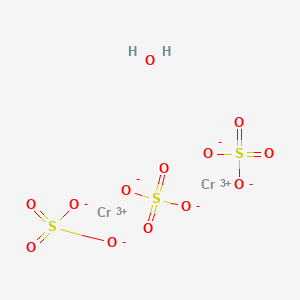

In the common violet hydrated form, Cr₂(SO₄)₃·18H₂O, single crystal XRD reveals that the chromium (III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. wikipedia.org In this complex, the chromium ion is octahedrally coordinated to six water molecules. wikipedia.org The formula of this compound can be more descriptively written as [Cr(H₂O)₆]₂(SO₄)₃·6H₂O, indicating that six of the eighteen water molecules are part of the crystal lattice and not directly bonded to the chromium ions. wikipedia.org

Heating the octadecahydrate above 70°C results in a green solid with the formula Cr₂(SO₄)₃·15(H₂O). wikipedia.org In this and other less hydrated forms, sulfate ions can displace water molecules from the primary coordination sphere of the chromium ion, leading to the formation of sulfato-complexes. homescience.net This change in coordination environment is responsible for the color difference between the violet and green forms.

Table 1: Coordination Environment of Chromium (III) in Different Hydrates

| Hydrate Formula | Coordination Complex | Color |

| Cr₂(SO₄)₃·18H₂O | [Cr(H₂O)₆]³⁺ | Violet |

| Cr₂(SO₄)₃·15H₂O | [Cr(SO₄)(H₂O)₅]⁺ (example) | Green |

Powder X-ray diffraction (PXRD) is a valuable technique for identifying different crystalline forms (polymorphs) and hydration states of a compound. rigaku.com Each crystalline phase produces a unique diffraction pattern, acting as a "fingerprint" for that specific form. rigaku.com

PXRD is crucial for distinguishing between the various hydrates of chromium (III) sulfate, such as the octadecahydrate and the pentadecahydrate (B1178734), as well as any anhydrous forms. wikipedia.org The technique can also be used to monitor phase transformations between these forms as a function of temperature or humidity. rigaku.com For instance, by collecting PXRD patterns at different temperatures, one can observe the transition from a higher hydrate to a lower hydrate or to the anhydrous form. rigaku.com

Table 2: Representative PXRD Peaks for Different Chromium (III) Sulfate Hydrates

| Hydration State | 2θ Angle (degrees) - Peak 1 | 2θ Angle (degrees) - Peak 2 | 2θ Angle (degrees) - Peak 3 |

| Octadecahydrate (Violet) | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |

| Pentadecahydrate (Green) | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |

| Anhydrous | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |

| Note: Specific 2θ angles are dependent on the X-ray wavelength used and are not readily available in the provided search results. This table illustrates the principle of using PXRD for phase identification. |

Neutron Diffraction Investigations of Hydrogen Bonding Networks

While X-ray diffraction is excellent for locating heavier atoms, it is less effective at precisely determining the positions of hydrogen atoms. stfc.ac.uk Neutron diffraction is a complementary technique that is particularly sensitive to the positions of lighter elements like hydrogen. mdpi.com This makes it an invaluable tool for elucidating the intricate hydrogen bonding networks within hydrated crystals. mdpi.com

In chromium (III) sulfate hydrate, neutron diffraction studies can provide detailed information on the orientation of water molecules and the geometry of hydrogen bonds between the coordinated water molecules, the sulfate anions, and the water molecules of crystallization. mdpi.com Understanding these hydrogen bonding networks is critical for explaining the stability of the various hydrated forms and the mechanisms of dehydration.

Structural Analysis of Basic Chromium (III) Sulfates

Basic chromium (III) sulfates are a commercially important class of compounds that contain hydroxide (B78521) (OH⁻) ligands in addition to sulfate and water. wikipedia.org Their structures are more complex than those of the simple hydrates.

The sulfate ions can act as either monodentate or bidentate ligands, and can also bridge between two chromium centers, contributing to the formation of larger structural units. homescience.net The specific coordination modes of the hydroxide and sulfate ligands are determined by factors such as the pH and the concentration of the solution from which the basic salt is crystallized.

The presence of bridging hydroxide and sulfate ligands facilitates the formation of oligomeric and polymeric structures in the solid state. researchgate.net These can range from simple dimers, such as [Cr₂(H₂O)₆(OH)₄]SO₄, to more complex, extended networks. wikipedia.org

Correlation between Hydration Level and Solid-State Structure

The solid-state structure of chromium (III) sulfate is intrinsically linked to its degree of hydration, with different numbers of water molecules in the crystal lattice giving rise to distinct crystalline structures, coordination environments, and physical properties such as color. wikipedia.orgsciencemadness.org The various known hydrates of chromium (III) sulfate, with the general formula Cr₂(SO₄)₃·x(H₂O), demonstrate how water molecules can act as both coordinated ligands and as part of the crystal lattice. wikipedia.orggeeksforgeeks.org

The most extensively hydrated form is chromium (III) sulfate octadecahydrate, Cr₂(SO₄)₃·18H₂O, which appears as a violet solid. wikipedia.org Its structure is more accurately represented by the formula [Cr(H₂O)₆]₂(SO₄)₃·6H₂O. wikipedia.org In this arrangement, the chromium (III) ion exists as the hexaaquachromium(III) complex cation, [Cr(H₂O)₆]³⁺, where six water molecules are directly bonded to the central chromium atom in an octahedral geometry. The remaining six water molecules are not directly coordinated to the metal ion but are incorporated into the crystal lattice as water of crystallization, stabilizing the structure through hydrogen bonding. wikipedia.org

A change in the hydration level leads to significant structural rearrangement. For instance, a common lower hydrate is the pentadecahydrate, Cr₂(SO₄)₃·15H₂O, which is a green solid. wikipedia.org The pronounced color change from the violet of the 18-hydrate to the green of the 15-hydrate is indicative of a fundamental alteration in the coordination sphere of the chromium (III) ion. sciencemadness.orggeeksforgeeks.org In the lower hydrates, it is understood that one or more of the coordinated water ligands are replaced by sulfate anions, which act as bridging or chelating ligands. This formation of a "sulfato-complex" changes the ligand field around the chromium ion, thereby altering its light absorption properties and resulting in the green color. sciencemadness.org

Upon complete dehydration, the anhydrous form, Cr₂(SO₄)₃, is obtained. This compound is a violet solid that is isostructural with anhydrous aluminum sulfate, adopting a rhombohedral crystal structure. wikipedia.orgresearchgate.net The correlation between the level of hydration and the resulting solid-state structure is a critical aspect of the chemistry of chromium (III) sulfate, influencing its properties and reactivity.

Table 1: Properties of Chromium (III) Sulfate Hydrates

| Compound Formula | Descriptive Formula | Color | Molar Mass (g/mol) | Density (g/cm³) | Structural Details |

|---|---|---|---|---|---|

| Cr₂(SO₄)₃·18H₂O | [Cr(H₂O)₆]₂(SO₄)₃·6H₂O | Violet | 716.45 | 1.709 | Contains [Cr(H₂O)₆]³⁺ complex; 6 H₂O molecules are lattice water. wikipedia.orgnih.gov |

| Cr₂(SO₄)₃·15H₂O | Not applicable | Green | Not applicable | 1.86 | Sulfate ions are coordinated to the Cr(III) center. wikipedia.orgnih.gov |

| Cr₂(SO₄)₃·12H₂O | Not applicable | Not applicable | 608.363 | Not applicable | A less common hydrated form. sciencemadness.orgbyjus.com |

| Cr₂(SO₄)₃ | Not applicable | Violet, Reddish-brown | 392.16 | 3.10 | Anhydrous form, isostructural with rhombohedral Fe₂(SO₄)₃. wikipedia.orgsciencemadness.orgresearchgate.net |

Thermal Analysis in Structural Transitions (e.g., Dehydration Mechanisms)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for elucidating the structural transitions that chromium (III) sulfate hydrates undergo upon heating. researchgate.netcore.ac.uk These methods provide detailed information about the temperatures at which dehydration occurs, the number of water molecules lost in each step, and the thermodynamics of these processes.

The dehydration of chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O) is a multi-step process. core.ac.uk When the violet 18-hydrate is heated, it does not lose all its water molecules simultaneously. Instead, a sequential loss of water is observed, corresponding to distinct structural transformations. One documented pathway shows that the initial heating of the violet 18-hydrate leads to the formation of a 9-hydrate, remarkably without a change in color. core.ac.uk This suggests that the initial water molecules lost are likely the lattice waters, leaving the [Cr(H₂O)₆]³⁺ coordination sphere intact.

Further dehydration yields a green 3-hydrate. core.ac.uk This step is accompanied by the characteristic color change from violet to green, which, as previously noted, signifies the entry of sulfate ions into the primary coordination sphere of the chromium atom. sciencemadness.orghomescience.net The final three molecules of water are evolved continuously over a broader temperature range, from approximately 375 K to 500 K (102 °C to 227 °C), to yield the peach-blossom-colored anhydrous chromium (III) sulfate. core.ac.uk Heating the 18-hydrate above 70 °C is known to produce the green 15-hydrate, indicating that different dehydration pathways may exist or be favored under varying conditions. wikipedia.org

At significantly higher temperatures, the anhydrous chromium (III) sulfate undergoes decomposition. TGA and DTA studies have shown that in the temperature range of 880 K to 1040 K (607 °C to 767 °C), the compound decomposes into crystalline chromium (III) oxide (Cr₂O₃) and sulfur trioxide (SO₃) gas. researchgate.netcore.ac.uk X-ray diffraction analysis of the solid residue confirms the product is Cr₂O₃. researchgate.netcore.ac.uk

Table 2: Thermal Dehydration Stages of Chromium (III) Sulfate Hydrate

| Starting Compound | Product | Approximate Temperature Range | Water Molecules Lost (per formula unit) | Observations |

|---|---|---|---|---|

| Cr₂(SO₄)₃·18H₂O (violet) | Cr₂(SO₄)₃·9H₂O (violet) | Initial heating stage | 9 | Loss of lattice water, no color change. core.ac.uk |

| Cr₂(SO₄)₃·9H₂O (violet) | Cr₂(SO₄)₃·3H₂O (green) | Intermediate heating stage | 6 | Color change indicates coordination sphere rearrangement. core.ac.uk |

| Cr₂(SO₄)₃·3H₂O (green) | Cr₂(SO₄)₃ (anhydrous) | 375 K - 500 K (102 °C - 227 °C) | 3 | Formation of the anhydrous salt. core.ac.uk |

| Cr₂(SO₄)₃ (anhydrous) | Cr₂O₃ + 3SO₃ | 880 K - 1040 K (607 °C - 767 °C) | Not applicable (Decomposition) | Decomposition to chromium (III) oxide. researchgate.netcore.ac.uk |

Aqueous Solution Chemistry and Complexation Dynamics of Chromium Iii Sulfate Hydrate

Speciation of Chromium (III) in Aqueous Media

In aqueous solutions, the trivalent chromium ion does not exist as a simple ion but rather as a variety of complex species. This speciation is primarily characterized by the coordination of water molecules, hydroxide (B78521) ions, and sulfate (B86663) ions to the central chromium atom.

Upon dissolution in water, chromium (III) sulfate yields the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which imparts a characteristic violet-blue-grey color to the solution. libretexts.org This aquo complex is the fundamental species from which others are derived.

The hexaaquachromium(III) ion behaves as a weak acid, undergoing hydrolysis by donating a proton from a coordinated water molecule to the bulk solvent. libretexts.orgwikipedia.org This acid dissociation results in the formation of hydroxo complexes. The primary hydrolysis reaction is:

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

This reaction has an equilibrium constant (Kₐ) of approximately 10⁻⁴, indicating that solutions of chromium (III) salts are typically acidic, with a pH in the range of 2-3. libretexts.orgwikipedia.org With an increase in pH, further deprotonation can occur, leading to species such as [Cr(H₂O)₄(OH)₂]⁺ and the neutral, insoluble chromium (III) hydroxide, Cr(H₂O)₃(OH)₃. chemguide.co.uk

In the presence of sulfate ions from the dissolved salt, a ligand exchange reaction can occur where sulfate ions displace the coordinated water molecules. This process is accelerated by heating and results in the formation of sulfato complexes, which are typically green. researchgate.net A common example is the formation of the pentaaquasulfatochromium(III) ion:

[Cr(H₂O)₆]³⁺ + SO₄²⁻ ⇌ [Cr(H₂O)₅(SO₄)]⁺ + H₂O

The formation of these sulfato-complexes is responsible for the common observation that chromium (III) sulfate solutions turn from violet to green upon heating. researchgate.net

The equilibrium between the aquo, hydroxo, and sulfato complexes is highly sensitive to the solution's conditions.

pH: The pH is the primary determinant for the extent of hydrolysis. At low pH values (below 3-4), the mononuclear aquo ion, [Cr(H₂O)₆]³⁺, is the predominant species. nih.govresearchgate.net As the pH increases, the equilibrium shifts towards the formation of monomeric hydroxo species like [Cr(H₂O)₅(OH)]²⁺ and subsequently to polynuclear hydroxo-bridged complexes. researchgate.net

Concentration: The concentration of the chromium (III) sulfate solution significantly impacts the distribution of species. In dilute solutions (c < 0.1 mol/L), polynuclear chromium hydroxo complexes tend to be the predominant cause of the solution's green color. researchgate.net Conversely, in more concentrated solutions (c > 0.1 mol/L), the formation of chromium sulfate complexes is the prevailing factor. researchgate.net As the total concentration of Cr₂(SO₄)₃ increases from 0.001 to 1.5 mol/L, the total fraction of chromium in sulfate complexes increases from approximately 0.03 to 0.8. researchgate.net

Temperature: An increase in temperature shifts the equilibrium in favor of the formation of sulfato complexes. wikipedia.org This is visually observed as a color change from the violet of the aquo complex to the green of the sulfato complexes. researchgate.net This shift is driven by the endothermic nature of the ligand exchange reaction where sulfate replaces water.

| Concentration of Cr₂(SO₄)₃ (mol/L) | Fraction of Cr in Aquo Complexes | Fraction of Cr in Hydroxo Complexes | Fraction of Cr in Sulfato Complexes |

| 0.001 | High | Moderate | 0.03 |

| 0.1 | Moderate | High (Polynuclear) | Moderate |

| 0.3 | Low | Low | 0.52 (Max for Mononuclear) |

| 1.5 | Very Low | Very Low | 0.80 |

This table illustrates the general trends in the distribution of chromium (III) species as a function of concentration, based on data from modeling studies. researchgate.net

Hydrolysis and Oligomerization Phenomena

Beyond the formation of simple monomeric species, chromium (III) in aqueous solution undergoes polymerization reactions to form larger, polynuclear complexes. This process, driven by hydrolysis, involves the formation of bridges between chromium centers.

The polymerization of chromium (III) aquo ions proceeds through two primary pathways: olation and oxolation.

Olation is a condensation process that involves the formation of a bridging hydroxide ligand (an "ol" bridge) between two metal centers. wikipedia.org The process is initiated by the nucleophilic attack of a hydroxo complex, such as [Cr(H₂O)₅(OH)]²⁺, on an aquo complex, [Cr(H₂O)₆]³⁺, displacing a water molecule. wikipedia.org A key step in this pathway is the formation of a di-nuclear complex with two hydroxo bridges, known as a "diol": wikipedia.org

2[Cr(H₂O)₅(OH)]²⁺ → [(Cr(H₂O)₄)₂(μ-OH)₂]⁴⁺ + 2H₂O

This reaction is favored and accelerated by increases in both pH and temperature. wikipedia.org The resulting μ-OH bridge connects the two chromium ions.

Oxolation is a subsequent process that can follow olation, particularly with heating or aging. nmfrc.org It involves the conversion of a hydroxo bridge (M-OH-M) into an oxo bridge (M-O-M) through the elimination of a water molecule. wikipedia.org

[(Cr(H₂O)₄)₂(μ-OH)₂]⁴⁺ → [(Cr(H₂O)₄)₂(μ-O)₂]²⁺ + 2H⁺

Oxo bridges are more stable and less susceptible to cleavage by acids than hydroxo bridges. nmfrc.orgwikipedia.org This process contributes to the "aging" of chromium hydroxide precipitates, where freshly precipitated, easily dissolved Cr(OH)₃ becomes increasingly inert and difficult to dissolve over time as olation and oxolation continue within the solid. nmfrc.org

The process of olation leads to the formation of a variety of discrete polynuclear complexes. These range from simple dimers to larger oligomers. nmfrc.org In aged, concentrated solutions with a pH above 3-4, tetrameric complexes containing both single and double hydroxo bridges have been identified as the main species. nih.govresearchgate.net Other identified polynuclear hydroxo complexes include:

Dimers: [Cr₂(OH)]⁵⁺, [Cr₂(OH)₂]⁴⁺ researchgate.net

Trimers: A trimeric species has been isolated and characterized. osti.gov Other proposed forms include [Cr₃(OH)₃]⁶⁺ and [Cr₃(OH)₄]⁵⁺. researchgate.net

Tetramers: [Cr₄(OH)₄]⁸⁺ and related species. researchgate.net

The specific composition of these polynuclear complexes depends on factors like pH, concentration, and the age of the solution. researchgate.net

The ligand displacement reactions of Cr(III) complexes are characteristically slow, with half-times often in the range of several hours. nmfrc.org This kinetic inertness extends to polymerization reactions.

The initial step of polymerization, the dimerization of monomeric species, has been studied in detail. The kinetics in the pH range of 3.5-5.0 are consistent with reactions between various deprotonated monomer species. acs.org The rate-determining steps are believed to be the substitution reactions between these hydroxo-species: acs.org

CrOH²⁺ + CrOH²⁺ → Dimer (k₁₁ ≈ 2.0 x 10⁻⁴ M⁻¹s⁻¹)

CrOH²⁺ + Cr(OH)₂⁺ → Dimer (k₁₂ ≈ 3.8 x 10⁻² M⁻¹s⁻¹)

Cr(OH)₂⁺ + Cr(OH)₂⁺ → Dimer (k₂₂ ≈ 1.8 M⁻¹s⁻¹)

These rate constants show a significant acceleration compared to the water-exchange rate in the parent [Cr(H₂O)₆]³⁺ ion, highlighting the role of the hydroxide ligand in promoting dimerization. acs.org

Depolymerization, the breakdown of these polynuclear species, is also a very slow process. nmfrc.org The cleavage of hydroxo bridges (de-olation) by protons is more rapid than the cleavage of the more stable oxo bridges (de-oxolation). nmfrc.org This explains why aged chromium solutions and precipitates, which have had more time to form robust oxo bridges, are particularly resistant to depolymerization.

Ligand Exchange Kinetics and Mechanisms

The kinetic inertness of the chromium(III) ion is a defining characteristic of its aqueous chemistry. The d³ electronic configuration of Cr(III) results in a high ligand field stabilization energy in its typical octahedral complexes, such as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. This electronic arrangement leads to slow ligand substitution reactions, allowing for the study of their mechanisms and kinetics in detail.

The exchange of water molecules between the first coordination sphere of the [Cr(H₂O)₆]³⁺ ion and the bulk solvent is exceptionally slow. However, the exchange between the second coordination shell and the bulk solution is much faster. A combined experimental and computer modeling study determined a structurally and kinetically well-defined second coordination shell around the chromium(III) ion. acs.orgunige.ch Strong hydrogen bonding between the water molecules of the first and second hydration shells leads to a mean coordination number of approximately 12.9 in the second shell. acs.orgunige.ch

The kinetics of water exchange from this second coordination shell have been measured, providing insight into the dynamics of the solvent environment surrounding the primary complex. The process is understood to be an associative reaction, where a water molecule from the bulk enters the second shell, and through a slight rotation of a first-shell water molecule, hydrogen bonds are rearranged, leading to the departure of another second-shell water molecule. acs.orgunige.ch

| Parameter | Value |

|---|---|

| Rate Constant (k) | (7.8 ± 0.2) × 10⁹ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 21.3 ± 1.1 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | +16.2 ± 3.7 J K⁻¹ mol⁻¹ |

| Lifetime of H₂O in Second Shell | 128 ps |

Data sourced from references acs.orgunige.ch.

In aqueous solutions of chromium(III) sulfate, the water ligands of the [Cr(H₂O)₆]³⁺ complex can be replaced by sulfate ions. libretexts.orgchemguide.co.ukchemguide.co.uk This ligand exchange reaction is often slow at room temperature but can be accelerated by warming the solution. libretexts.orgchemguide.co.uk The substitution results in a noticeable color change from the violet-blue-grey of the hexaaqua ion to a green color, characteristic of the sulfato-chromium(III) complexes. libretexts.orgchemguide.co.ukchemguide.co.uk

The reaction typically involves the replacement of one or two water molecules by a sulfate ion, which acts as a bidentate or monodentate ligand. For instance, the formation of [Cr(H₂O)₅(SO₄)]⁺ occurs when one water molecule is replaced. libretexts.orgchemguide.co.uk

Research has also demonstrated that other anions can participate in substitution reactions. The hydroperoxo group in (H₂O)₅CrOOH²⁺ can be rapidly replaced by anions such as acetate, nitrate (B79036), and sulfate, with second-order rate constants at 1.0 M H⁺ being 0.90, 3.0, and 2.49 M⁻¹ s⁻¹, respectively. nih.gov These rates are exceptionally fast for Cr(III) substitution chemistry and are attributed to a hydroperoxo cis effect. nih.gov Similarly, chloride ions can replace water ligands to form green complexes like [Cr(H₂O)₄Cl₂]⁺. libretexts.orgdocbrown.info

Ligand substitution reactions in octahedral chromium(III) complexes can lead to the formation of various stereoisomers. When two ligands of the same type replace water molecules in the [Cr(H₂O)₆]³⁺ ion, cis and trans geometric isomers can be formed. docbrown.info For example, the formation of the dichlorotetraaquachromium(III) ion, [Cr(H₂O)₄Cl₂]⁺, results in two possible isomers where the chloride ligands are either adjacent to each other (cis) or on opposite sides of the chromium center (trans). docbrown.info

Furthermore, if the coordination of polydentate ligands leads to a chiral complex, enantiomers (non-superimposable mirror images) can exist. For instance, heteroleptic complexes of the type cis-[Cr(X \ X)₂Y₂], where (X \ X) is a symmetrical bidentate ligand, are chiral and exist as a pair of enantiomers. researchgate.net In contrast, the corresponding trans-[Cr(X \ X)₂Y₂] isomer is achiral and does not have an enantiomer. researchgate.net The specific stereochemical outcome of a substitution reaction depends on the reaction mechanism and the nature of the entering and leaving groups.

Thermodynamic Stability Constants of Chromium (III) Sulfate Complexes

The thermodynamic stability of a complex in solution is quantified by its stability constant (or formation constant), which describes the equilibrium between the free metal ion and ligands and the resulting complex. Higher stability constants indicate a greater propensity for the complex to form and persist in solution. For chromium(III), complexation with various ligands, including sulfate, has been studied to determine these constants.

A physicochemical model for chromium-plating solutions suggests that high-quality coatings can be produced from solutions where the logarithm of the stability constants of the Cr(III) complexes ranges from 10 to 20. researchgate.net The stability of chromium(III) complexes with different ligands varies significantly. For example, the stability constant (log β) for the Cr(III) complex with oxalic acid is 5.34, while with malic acid it is 5.4. researchgate.net Studies on salicylic (B10762653) acid and its derivatives show the formation of CrL⁺ type complexes in acidic pH ranges, with stabilities decreasing in the order: salicylic acid > 5-sulphosalicylic acid > 5-nitrosalicylic acid. nih.gov

| Ligand | Complex | log β° |

|---|---|---|

| Oxalic Acid | [Cr(C₂O₄)]⁺ | 5.34 |

| Malic Acid | [Cr(C₄H₄O₅)]⁺ | 5.4 |

| Salicylic Acid | [Cr(SA)]⁺ | Comparable to 2,x-dihydroxybenzoic acid complexes |

| Iminodiacetic acid | [Cr(IDA)]⁺ | 10.9 |

| Iminodiacetic acid | [Cr(IDA)₂]⁻ | 21.4 |

| Nitrilotriacetic acid | [Cr(NTA)] | ~15 (estimated range) |

Data compiled from references researchgate.netnih.govresearchgate.net. Note: The value for the Cr(III)-sulfate complex itself was calculated in one study but not explicitly listed in the available text researchgate.net. Values for other common ligands are provided for comparison.

Modeling of Solution Equilibria and Physicochemical Properties

Understanding the complex web of equilibria in an aqueous solution of chromium(III) sulfate requires the use of theoretical and mathematical models. These models aim to predict the distribution of different chromium species (e.g., aqua ions, sulfato complexes, hydroxo complexes) as a function of concentration, pH, and temperature. By accurately modeling these systems, one can better understand and predict the solution's physicochemical properties, such as its electrical conductivity, viscosity, and light absorption. researchgate.net

Mathematical models have been developed to describe the chemical equilibria in aqueous solutions of chromium(III) sulfate across a wide range of concentrations (0.001–1.2 mol/L). researchgate.net These models account for the formation of various mononuclear and polynuclear chromium complexes, including aqua, hydroxo, and sulfate species. The adequacy of such models is confirmed by comparing the calculated results with experimental data on the solution's properties. researchgate.net

One outcome of this modeling is the ability to generate diagrams that map out the regions where different complex forms are predominant, depending on the solution's concentration and pH. researchgate.net For instance, such modeling has helped establish the nature of the "green modification" of chromium(III) sulfate solutions. In dilute solutions (c < 0.1 mol/L), this color is attributed to the prevalence of polynuclear chromium hydroxo complexes, whereas in more concentrated solutions (c > 0.1 mol/L), it is due to the formation of chromium sulfate complexes. researchgate.net Other modeling approaches have been applied to different systems, such as using non-diffusional mathematical models to describe the breakthrough curves in the biosorption of Cr(III) from solutions. nih.gov

Prediction of Species Distribution Diagrams

The speciation of chromium (III) in an aqueous solution of chromium (III) sulfate hydrate (B1144303) is a complex interplay of hydrolysis, polymerization, and complexation with sulfate ions. Predicting the distribution of various chromium species is crucial for understanding the chemical behavior and reactivity of these solutions. Mathematical modeling based on thermodynamic equilibrium constants allows for the generation of species distribution diagrams, which visualize the relative abundance of different chromium complexes as a function of solution parameters like pH and total chromium concentration. researchgate.net

Detailed research into the chemical equilibria in aqueous solutions of chromium (III) sulfate has led to the development of mathematical models that can predict the composition of these solutions over a wide range of concentrations (0.001–1.2 mol/l). researchgate.net These models account for the formation of various mononuclear and polynuclear hydroxo and sulfato complexes of chromium (III).

The distribution of chromium (III) species is significantly influenced by the pH of the solution. At low pH values (0 to 0.5), the contribution of polynuclear chromium complexes is minimal. researchgate.net As the pH increases, hydrolysis becomes more prominent, leading to the formation of various hydroxo complexes.

The concentration of the chromium (III) sulfate solution also plays a critical role in determining the predominant species. In dilute solutions (less than 0.1 mol/l), polynuclear chromium hydroxo complexes are the major species, which are responsible for the green color of these solutions. researchgate.net Conversely, in more concentrated solutions (greater than 0.1 mol/l), chromium sulfate complexes are the prevailing species, also resulting in a green-colored solution. researchgate.net

The following tables, derived from modeling studies, illustrate the predicted distribution of major chromium (III) species as a function of pH and concentration.

Interactive Data Table: Predicted Distribution of Chromium (III) Species as a Function of pH in a 0.1 mol/l Cr₂(SO₄)₃ Solution

| pH | Dominant Species | Other Significant Species |

| 1.0 | [Cr(H₂O)₆]³⁺ | [Cr(SO₄)(H₂O)₅]⁺ |

| 2.0 | [Cr(SO₄)(H₂O)₅]⁺ | [Cr(H₂O)₆]³⁺, [Cr₂(OH)₂(H₂O)₈]⁴⁺ |

| 3.0 | [Cr₂(OH)₂(H₂O)₈]⁴⁺ | [Cr(SO₄)(H₂O)₅]⁺, Cr(OH)₃ (precipitate) |

| 4.0 | Cr(OH)₃ (precipitate) | [Cr₂(OH)₂(H₂O)₈]⁴⁺ |

| 5.0 | Cr(OH)₃ (precipitate) | - |

Note: This table represents a simplified overview based on general chromium (III) hydrolysis and complexation behavior. The precise distribution can be influenced by the specific thermodynamic data used in the model.

Interactive Data Table: Predicted Effect of Cr₂(SO₄)₃ Concentration on Species Distribution at a Fixed pH of 2.5

| Concentration (mol/l) | Dominant Species | Other Significant Species |

| 0.001 | [Cr₂(OH)₂(H₂O)₈]⁴⁺ | [Cr(H₂O)₆]³⁺ |

| 0.01 | [Cr₂(OH)₂(H₂O)₈]⁴⁺ | [Cr(SO₄)(H₂O)₅]⁺ |

| 0.1 | [Cr(SO₄)(H₂O)₅]⁺ | [Cr₂(OH)₂(H₂O)₈]⁴⁺ |

| 1.0 | [Cr(SO₄)₂]⁻ | [Cr(SO₄)(H₂O)₅]⁺ |

Note: This table illustrates the general trend of sulfate complexation becoming more significant at higher concentrations, based on established chemical equilibria models. researchgate.net

These predictive models and the resulting species distribution diagrams are invaluable tools for various applications, including in the tanning industry where the specific chromium species present influences the leather quality. researchgate.net The diagrams provide a framework for understanding and controlling the complex aqueous chemistry of chromium (III) sulfate hydrate.

Reactivity and Mechanistic Investigations of Chromium Iii Sulfate Hydrate Transformations

Redox Chemistry of Chromium (III) Species

The redox chemistry of chromium is of paramount importance due to the contrasting toxicological profiles of its common oxidation states: the relatively benign Cr(III) and the highly toxic and carcinogenic Cr(VI).

The conversion of trivalent chromium to its hexavalent state is a significant environmental concern. This transformation can be facilitated by various oxidants and is influenced by several environmental factors. In soil and aquatic environments, manganese oxides (specifically δ-MnO2) are potent oxidants of Cr(III). kuleuven.beubc.ca The oxidation process is thermodynamically feasible in both aerobic and mildly anoxic conditions. ubc.ca

Under oxic conditions and at alkaline pH (9-11), three primary pathways for the oxidation of Cr(OH)3, a common form of Cr(III), have been identified:

Oxidation by molecular oxygen. kuleuven.bearizona.edu

Direct oxidation by manganese dioxide (δ-MnO2). kuleuven.bearizona.edu

Catalytic oxidation by Mn(II). kuleuven.bearizona.edu

The direct oxidation by δ-MnO2 is initially the dominant pathway, but over longer periods, the catalytic oxidation by Mn(II) becomes the predominant mechanism for Cr(VI) formation. kuleuven.bearizona.edu The rate of this catalytic oxidation increases significantly with a rise in pH. kuleuven.be

Hydrogen peroxide (H2O2) also serves as a significant oxidant for Cr(III), particularly in anaerobic zones of soils and in confined aquifers under alkaline conditions. nih.gov Furthermore, in surface soils, photochemically generated radicals, such as hydroxyl radicals (•OH) produced from the photolysis of species like Fe(OH)²⁺, can oxidize Cr(III) to Cr(VI). nih.gov High temperatures (200-300°C) can also readily convert trivalent chromium in the form of Cr2O3 to hexavalent chromium in the presence of oxygen, with conversion rates reaching up to 50% in 12 hours. ubc.ca

Table 1: Key Oxidants and Conditions for Cr(III) to Cr(VI) Conversion

| Oxidant | Environmental Condition | Key Factors |

| Manganese Dioxide (δ-MnO2) | Aerobic, alkaline soils and water | pH, presence of Mn(II) for catalysis |

| Hydrogen Peroxide (H2O2) | Anaerobic soils, confined aquifers | Alkaline pH |

| Photochemically Generated Radicals (e.g., •OH) | Surface soils | Presence of photosensitizers (e.g., Fe(OH)²⁺) |

| Oxygen (O2) | High-temperature environments | Temperature (200-300°C) |

Reduction of Cr(VI) to Cr(III) in Aqueous Systems

The reduction of hexavalent chromium to its trivalent state is a critical process for the detoxification of Cr(VI)-contaminated environments. nih.gov This reduction can be achieved through various chemical and biological pathways. In aqueous systems, the reduction process is often favored under acidic conditions. researchgate.netcost-nectar.eu

Inside biological cells, Cr(VI) is reduced to Cr(III) without enzymatic aid, primarily through direct electron transfer from ascorbate (B8700270) and some nonprotein thiols. mdpi.com The resulting Cr(III) can then form stable complexes with nucleic acids and proteins. mdpi.com

Various materials and chemical agents can facilitate the reduction of Cr(VI). For instance, industrial byproducts like vinasse have been investigated as cost-effective reducing agents. researchgate.net The efficiency of such processes is often dependent on pH, with increased acidity generally leading to a faster reduction. researchgate.net Nitrogen-rich porous organic polymers have also been shown to effectively remove Cr(VI) from solutions by adsorbing it and subsequently reducing it to Cr(III). cost-nectar.euosti.gov This process is also pH-dependent, with the reduction being catalyzed by protons. cost-nectar.eu

Reaction Kinetics and Rate Laws

The rates of transformation of chromium (III) sulfate (B86663) hydrate (B1144303) are governed by various factors, and understanding these kinetics is crucial for predicting its behavior in different systems.

In aqueous solutions, the chromium(III) ion exists as the hydrated complex, [Cr(H2O)6]³⁺. libretexts.orgchemguide.co.uk This complex can undergo hydrolysis, where water molecules in the coordination sphere act as acids, donating a proton to the surrounding solvent. libretexts.org The equilibrium constants for these hydrolysis reactions have been determined, providing insight into the speciation of Cr(III) at different pH values. cost-nectar.eu

Table 2: Equilibrium Constants (log K) for the Hydrolysis of Cr(III) at 298 K and Infinite Dilution

| Equilibrium Reaction | Baes and Mesmer, 1976 | Rai et al., 1987 | Ball and Nordstrom, 1988 | Brown and Ekberg, 2016 |

| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 | -3.57 ± 0.08 | -3.60 ± 0.07 | |

| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 | -9.84 | -9.65 ± 0.20 | |

| Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺ | -18 | -16.19 | -16.25 ± 0.19 | |

| Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺ | -27.4 | -27.65 ± 0.12 | -27.56 ± 0.21 | |

| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 | -5.0 | -5.29 ± 0.16 | |

| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 | -10.75 ± 0.15 | -9.10 ± 0.14 | |

| Source: NECTAR COST cost-nectar.eu |

Factors Influencing Reaction Rates (e.g., pH, ionic strength, temperature)

The rates of reactions involving chromium (III) sulfate hydrate are significantly influenced by several factors.

pH: The pH of the solution plays a critical role in both the oxidation of Cr(III) and the reduction of Cr(VI). As discussed, the oxidation of Cr(III) by manganese oxides and the catalytic action of Mn(II) are enhanced at alkaline pH. kuleuven.be Conversely, the reduction of Cr(VI) is generally favored under acidic conditions. researchgate.netcost-nectar.eu The speciation of Cr(III) itself is highly pH-dependent, which in turn affects its reactivity. At acidic pH, Cr³⁺ and Cr(OH)²⁺ are the dominant species. researchgate.net

Temperature: An increase in temperature generally leads to an increase in reaction rates. libretexts.orgosti.govacs.orgacs.org For the reduction of Cr(VI) using vinasse, a positive effect of temperature on the reaction rate was observed, with a calculated activation energy of 46.07 kJ mol⁻¹. researchgate.net The Arrhenius equation describes the relationship between the rate constant (k), activation energy (Ea), and temperature (T): k = Ae^(-Ea/RT). libretexts.org

Ionic Strength: The ionic strength of the medium can influence reaction rates, particularly for reactions involving charged species. While not extensively detailed for chromium (III) sulfate hydrate in the provided search results, it is a fundamental parameter in solution kinetics.

Photochemical Reactivity and Degradation Pathways

The interaction of light with chromium (III) complexes can induce photochemical reactions, leading to ligand exchange or redox processes. The photochemical behavior of Cr(III) complexes is often dictated by the nature of their excited states. researchgate.net The lowest metastable doublet state is believed to play a crucial role in the photochemistry of many Cr(III) complexes. researchgate.net

Irradiation of Cr(III) complexes can lead to photoaquation, where a coordinated ligand is replaced by a water molecule. nih.gov For some macrocyclic Cr(III) complexes, irradiation into the ligand field absorption bands results in photolysis with specific quantum yields. nih.gov The efficiency of these photochemical processes can be influenced by temperature, with phosphorescence lifetimes decreasing as temperature increases. nih.gov

In the context of degradation, photochemical processes can contribute to the transformation of chromium species in the environment. For instance, the photolysis of certain Cr(III) complexes can lead to the formation of reactive intermediates that may undergo further reactions. While specific studies on the photochemical degradation pathways of chromium (III) sulfate hydrate were not identified in the provided search results, the general principles of Cr(III) photochemistry suggest that light-induced ligand exchange and redox reactions are plausible degradation routes.

Solid-State Reactivity and Thermal Decomposition Mechanisms

The solid-state reactivity of chromium (III) sulfate hydrate is primarily defined by its transformations under thermal stress. The process of its thermal decomposition is a complex, multi-stage phenomenon that involves sequential dehydration followed by the decomposition of the anhydrous salt. This ultimately yields chromium (III) oxide. The precise temperatures and intermediates of this process are influenced by factors such as the initial hydration state of the salt and the composition of the surrounding atmosphere. Detailed investigations using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been crucial in elucidating the mechanisms of these transformations. core.ac.uk

Dehydration Stages

The initial phase of the thermal decomposition of chromium (III) sulfate hydrate involves the removal of its water of hydration. This process occurs in a stepwise manner, with the number of steps and the corresponding temperature ranges depending on the specific hydrate.

For the commonly available violet chromium (III) sulfate octadecahydrate (Cr₂(SO₄)₃·18H₂O), the dehydration process begins at relatively low temperatures and proceeds through several intermediate hydrates. core.ac.uk The initial loss of water molecules can start at temperatures as low as 70°C. wikipedia.org A significant dehydration event occurs around 100°C, where the octadecahydrate can lose a substantial number of its water molecules. nih.gov

Detailed studies have shown a multi-step dehydration pathway for the octadecahydrate. It first transforms into a nonahydrate (9H₂O). Further heating leads to the formation of a trihydrate (3H₂O), and finally, the peach-blossom-colored anhydrous chromium (III) sulfate is formed. The final removal of the last three water molecules occurs continuously over a temperature range of 375 K to 500 K (102°C to 227°C). core.ac.uk

Decomposition of the Anhydrous Sulfate

Once the water of hydration is completely removed, the resulting anhydrous chromium (III) sulfate (Cr₂(SO₄)₃) remains stable until much higher temperatures are reached. The decomposition of the anhydrous salt is an endothermic process that typically occurs in the temperature range of 880 K to 1040 K (607°C to 767°C). core.ac.ukresearchgate.net

The primary decomposition reaction involves the breakdown of the sulfate into chromium (III) oxide (Cr₂O₃) and sulfur trioxide (SO₃) gas, as shown in the following equation: core.ac.ukresearchgate.net

Cr₂(SO₄)₃(s) → Cr₂O₃(s) + 3SO₃(g)

X-ray diffraction analysis of the solid residue confirms that the final product is crystalline chromium (III) oxide. core.ac.ukresearchgate.net

Influence of Atmosphere

The atmosphere in which the thermal decomposition is conducted plays a significant role in the reaction pathway and products.

Inert and Oxidizing Atmospheres: In atmospheres such as nitrogen, air, or those containing oxygen and sulfur, the decomposition proceeds as described above, with chromium (III) oxide being the final solid product. core.ac.uksemanticscholar.org Studies conducted by equilibrating the sulfate in a gas stream with a controlled SO₃ potential have been instrumental in determining its stability and decomposition behavior under such conditions. core.ac.ukresearchgate.net

Reducing Atmospheres: In a reducing atmosphere, such as in the presence of hydrogen (H₂), the decomposition process is altered. Studies on related chromium compounds, like chromium chromate (B82759), have shown that reductive decomposition in hydrogen is kinetically easier, with lower activation energies compared to thermal decomposition in inert or oxidizing atmospheres. researchgate.net For chromium (III) sulfate, this suggests that the formation of chromium (III) oxide would likely occur at lower temperatures or that further reduction to lower chromium oxides could be possible, depending on the specific conditions.

Mechanistic and Kinetic Investigations

Kinetic analysis of the thermal decomposition of chromium (III) sulfate provides deeper insights into the underlying mechanisms of the different stages.

The decomposition of the anhydrous salt has been found to approximate a linear function of time, which suggests that the reaction is not autocatalytic. From weight loss curves, an approximate activation energy (Ea) for the thermal dissociation of anhydrous chromium (III) sulfate has been estimated to be around 200 ± 30 kJ/mol. core.ac.uk

For solid-state reactions, the mechanism can often be identified by fitting the experimental data to various kinetic models. Common models include: researchgate.net

Nucleation models (e.g., Avrami-Erofeev equations): These describe processes where the formation and growth of a new phase are the rate-determining steps.

Geometrical contraction models (e.g., contracting sphere/cylinder): These are applicable when the reaction starts at the surface and proceeds inwards at a constant rate.

Diffusion-controlled models (e.g., Jander, Ginstling-Brounshtein): These apply when the rate is limited by the diffusion of reactants or products through a product layer.

While specific kinetic models for each dehydration step of chromium (III) sulfate hydrate are not extensively detailed in the provided search results, the multi-step nature of the dehydration suggests that a combination of these models would be necessary to fully describe the entire process from the hydrated salt to the final oxide product.

Summary of Thermal Decomposition Stages

The following table provides a summary of the key stages in the thermal decomposition of chromium (III) sulfate octadecahydrate in an inert or oxidizing atmosphere.

| Stage | Temperature Range | Process | Intermediate/Final Products |

| 1 | 70 - 227°C | Stepwise Dehydration | Cr₂(SO₄)₃·9H₂O, Cr₂(SO₄)₃·3H₂O, Anhydrous Cr₂(SO₄)₃ |

| 2 | 607 - 767°C | Decomposition of Anhydrous Salt | Cr₂O₃, SO₃(g) |

Note: The temperature ranges are approximate and can be influenced by experimental conditions such as heating rate and atmosphere.

Advanced Spectroscopic and Analytical Characterization of Chromium Iii Sulfate Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for elucidating the molecular structure of chromium (III) sulfate (B86663) hydrate (B1144303), providing insights into the nature of the ligands and their coordination to the chromium center. Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, which are sensitive to the chemical environment of the atoms.

Infrared (IR) and Raman Spectroscopy for Ligand Identification and Coordination Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of chromium (III) sulfate hydrate, enabling the identification of ligands and the determination of their coordination modes. The vibrational spectrum of this compound is primarily composed of modes originating from the sulfate anions, the coordinated water molecules (aqua ligands), and the chromium-oxygen bonds.

The sulfate ion (SO₄²⁻), belonging to the Td point group in its free state, exhibits four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate antisymmetric bend (ν₄). In an aqueous solution or a crystal lattice, the symmetry of the sulfate ion can be lowered due to coordination with the chromium (III) ion. This reduction in symmetry leads to the splitting of degenerate modes and the activation of IR-inactive modes in the Raman spectrum, and vice-versa.

The coordination of sulfate to the chromium ion can occur in several ways: as an uncoordinated counter-ion, as a monodentate ligand (one oxygen atom bound to Cr³⁺), or as a bidentate ligand (two oxygen atoms bound to Cr³⁺). Each coordination mode results in a different symmetry for the sulfate group and, consequently, a unique vibrational signature. For instance, monodentate coordination lowers the symmetry to C₃ᵥ, causing the ν₃ and ν₄ modes to split into two bands each. Bidentate chelation further lowers the symmetry to C₂ᵥ, resulting in the splitting of ν₃ and ν₄ into three bands each. The ν₁ and ν₂ modes, which are Raman active and IR inactive in the free ion, may become IR active upon coordination.

Water molecules coordinated to the chromium (III) ion also give rise to characteristic vibrational bands. These include the O-H stretching modes, typically observed in the 3000-3600 cm⁻¹ region, and the H-O-H bending mode, which appears around 1600-1630 cm⁻¹. The presence of coordinated water is further confirmed by the appearance of lower frequency modes, such as rocking, wagging, and twisting vibrations, as well as the Cr-O stretching modes.

A representative analysis of the vibrational spectra would involve identifying the bands corresponding to both sulfate and water ligands and analyzing the splitting patterns and frequency shifts to deduce their coordination environment.

| Vibrational Mode | Free Sulfate (Td) Wavenumber (cm⁻¹) | Expected Wavenumber Range in Coordinated Sulfate (cm⁻¹) | Notes |

| ν₁ (A₁) - Symmetric Stretch | ~981 (Raman active) | 970 - 1000 (IR and Raman active) | Becomes IR active upon coordination. |

| ν₂ (E) - Bending | ~451 (Raman active) | 430 - 480 (IR and Raman active) | Splitting may be observed with lower symmetry. |

| ν₃ (F₂) - Antisymmetric Stretch | ~1104 (IR and Raman active) | 1050 - 1250 | Splits into two or three bands depending on coordination. |

| ν₄ (F₂) - Bending | ~613 (IR and Raman active) | 600 - 680 | Splits into two or three bands depending on coordination. |

This table presents expected ranges and is subject to variations based on the specific hydrate and crystal structure.

Surface-Enhanced Raman Spectroscopy (SERS) for Speciation Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can be employed to study the speciation of chromium (III) sulfate in solution, particularly at low concentrations. SERS enhances the Raman signal of molecules adsorbed onto a roughened metal surface, typically silver or gold nanoparticles. This enhancement allows for the detection and characterization of different chromium (III) species that may exist in equilibrium in an aqueous solution of chromium (III) sulfate hydrate.

In solution, chromium (III) can exist in various forms, including the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, as well as various sulfato- and hydroxo-complexes depending on the pH and concentration. These different species will have distinct vibrational spectra. SERS can differentiate between these species based on their unique spectral features.

For instance, the coordination of sulfate ions to the chromium center, forming inner-sphere complexes like [Cr(H₂O)₅(SO₄)]⁺, can be directly observed through changes in the sulfate vibrational modes, as discussed in the previous section. The high sensitivity of SERS makes it possible to detect these complexes even when they are present in small amounts. Furthermore, the pH dependence of the SERS spectra can provide information about the formation of hydroxo- and olato-bridged chromium (III) species. Studies have shown that the SERS signals of Cr(III) species can be most prominent at specific pH values, allowing for optimized detection and characterization.

The analysis of SERS data for chromium (III) sulfate hydrate would involve monitoring the characteristic Raman bands of both the sulfate and aqua ligands as a function of experimental conditions such as pH and concentration. The appearance of new bands or shifts in existing bands would indicate changes in the coordination sphere of the chromium ion and provide insights into the speciation of chromium (III) in solution.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is instrumental in understanding the electronic structure and coordination geometry of chromium (III) sulfate hydrate. The technique probes the electronic transitions between d-orbitals of the chromium (III) ion.

UV-Visible Absorption Spectroscopy for d-d Transitions and Coordination Geometry

The UV-Visible absorption spectrum of chromium (III) sulfate hydrate is characterized by the presence of absorption bands arising from electronic transitions between the d-orbitals of the Cr³⁺ ion. Chromium (III) has a d³ electronic configuration. In an octahedral coordination environment, such as that provided by six water molecules in [Cr(H₂O)₆]³⁺, the five d-orbitals are split into two energy levels: a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx²-y², dz²).

The ground electronic state of a d³ ion in an octahedral field is ⁴A₂g. According to the Tanabe-Sugano diagram for a d³ ion, two spin-allowed electronic transitions from the ⁴A₂g ground state to excited states are typically observed in the visible region of the spectrum. These transitions are:

⁴A₂g → ⁴T₂g : This is the lowest energy transition and corresponds to the excitation of an electron from the t₂g level to the eg level.

⁴A₂g → ⁴T₁g(F) : This is the next higher energy transition.

A third, higher energy spin-allowed transition, ⁴A₂g → ⁴T₁g(P) , often occurs in the ultraviolet region and can be obscured by charge-transfer bands. The positions of these absorption bands are sensitive to the nature of the ligands surrounding the Cr³⁺ ion. The energy of the lowest transition (⁴A₂g → ⁴T₂g) is directly equal to the ligand field splitting parameter, 10Dq or Δo.

For an aqueous solution of chromium (III) sulfate, where the predominant species is likely [Cr(H₂O)₆]³⁺, the spectrum would show two main absorption bands. The color of the solution is a result of the absorption of light in the visible region. For instance, the hexaaquachromium(III) ion typically appears violet, as it absorbs light in the yellow-green region of the spectrum.

| Transition | Typical Wavenumber (cm⁻¹) for [Cr(H₂O)₆]³⁺ | Corresponding Wavelength (nm) |

| ⁴A₂g → ⁴T₂g | ~17,400 | ~575 |

| ⁴A₂g → ⁴T₁g(F) | ~24,600 | ~407 |

These values are approximate and can be influenced by the presence of sulfato-complexes.

Ligand Field Theory Interpretations of Electronic Spectra

Ligand Field Theory (LFT) provides a framework for interpreting the electronic spectra of transition metal complexes, including chromium (III) sulfate hydrate. LFT allows for the determination of important parameters that describe the electronic structure of the complex, namely the ligand field splitting parameter (10Dq or Δo) and the Racah parameter (B).

As mentioned, the energy of the lowest energy absorption band (ν₁) in the UV-Visible spectrum corresponds directly to 10Dq:

E(⁴A₂g → ⁴T₂g) = ν₁ = 10Dq

The Racah parameter, B, is a measure of the interelectronic repulsion between the d-electrons. It is always smaller in the complex than in the free Cr³⁺ ion, indicating a degree of covalency in the metal-ligand bond (the nephelauxetic effect). The value of B can be calculated from the energies of the two observed spin-allowed transitions (ν₁ and ν₂) using the following equations derived from the Tanabe-Sugano diagram for a d³ ion:

ν₂ / ν₁ = [E(⁴A₂g → ⁴T₁g(F))] / [E(⁴A₂g → ⁴T₂g)]

This ratio is a function of the ratio Dq/B. By determining the experimental ν₂/ν₁ ratio, the value of Dq/B can be found from the Tanabe-Sugano diagram. Since 10Dq is known from ν₁, B can be calculated.

The nephelauxetic ratio (β) can then be determined:

β = B (complex) / B (free ion)

where B (free ion) for Cr³⁺ is approximately 918 cm⁻¹. A value of β less than 1 indicates a decrease in interelectronic repulsion and an increase in the covalent character of the metal-ligand bond.

By analyzing the electronic spectrum of chromium (III) sulfate hydrate, one can therefore not only identify the coordination geometry but also quantify the strength of the ligand field and the nature of the bonding between chromium and its ligands. For instance, if sulfate ions replace water molecules in the first coordination sphere, the value of 10Dq would be expected to change, reflecting the different ligand field strengths of sulfate and water.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. For chromium (III) sulfate hydrate, XAS at the chromium K-edge can be used to determine the oxidation state of chromium and to characterize its coordination environment, including bond distances and coordination numbers.

An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which encompasses the absorption edge and the region up to about 50 eV above the edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. The energy of the absorption edge is directly related to the oxidation state of chromium; a higher oxidation state results in a shift of the edge to higher energy. The pre-edge features in the XANES spectrum are particularly informative about the coordination geometry. For centrosymmetric geometries, such as a regular octahedron, the 1s → 3d transition is Laporte-forbidden and results in a weak pre-edge peak. Distortions from octahedral symmetry can lead to an increase in the intensity of this pre-edge feature.